molecular formula C16H18F3IO3SSi B1588826 Phenyl[2-(trimethylsilyl)phenyl]iodonium Trifluoromethanesulfonate CAS No. 164594-13-2

Phenyl[2-(trimethylsilyl)phenyl]iodonium Trifluoromethanesulfonate

Cat. No. B1588826
CAS RN: 164594-13-2
M. Wt: 502.4 g/mol
InChI Key: GSCTXOAWWNOUFK-UHFFFAOYSA-M
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Description

Phenyl[2-(trimethylsilyl)phenyl]iodonium trifluoromethanesulfonate is a chemical compound with the molecular formula C15H18ISi.CF3O3S and a molecular weight of 502.37 . It is a solid substance .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H18ISi.CHF3O3S/c1-17(2,3)15-12-8-7-11-14(15)16-13-9-5-4-6-10-13;2-1(3,4)8(5,6)7/h4-12H,1-3H3; (H,5,6,7)/q+1;/p-1 .


Physical And Chemical Properties Analysis

This compound is a solid at 20°C .

Scientific Research Applications

1. Use in Organic Synthesis

Phenyl[2-(trimethylsilyl)phenyl]iodonium trifluoromethanesulfonate is a versatile compound used in organic synthesis. One of its notable applications is in the synthesis of benzyne adducts. For instance, its reaction with thiobenzophenones in the presence of tetrabutylammonium fluoride leads to the formation of benzyne-thiobenzophenone adducts, which are significant in organic chemistry research for creating complex molecular structures (Okuma et al., 1996; Okuma et al., 1997).

2. Precursor to o-Benzyne

This compound serves as an efficient precursor to o-benzyne, a highly reactive intermediate in organic chemistry. The preparation of this compound is straightforward and involves a three-step sequence starting from phenol, offering a 66% overall yield. This process underlines its importance as a reliable source for generating o-benzyne in various organic reactions (Bronner & Garg, 2009).

3. In Benzyne Generation and Trapping

It's also employed in the generation and trapping of benzyne, a critical reaction in organic synthesis. The compound, when treated with Bu4NF in CH2Cl2, efficiently generates benzyne, which can be trapped by various agents like furan, anthracene, and tetraphenylcyclopentadienone. The process indicates a quantitative generation of benzyne and its efficient capture, highlighting its utility in studying benzyne chemistry (Kitamura et al., 1999).

4. In Synthesis of Benzyne Precursors

Additionally, this compound is an effective and mild benzyne precursor. Its synthesis involves organometallic compounds and silicon metalation reactions. This role is crucial in the synthesis of various organic compounds, especially in developing complex molecular architectures and conducting cycloaddition reactions (Kitamura et al., 2003).

Safety and Hazards

The safety information for Phenyl[2-(trimethylsilyl)phenyl]iodonium trifluoromethanesulfonate indicates that it can cause skin and eye irritation . Therefore, it is recommended to wear protective gloves and eyewear when handling this compound .

Mechanism of Action

properties

IUPAC Name

phenyl-(2-trimethylsilylphenyl)iodanium;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ISi.CHF3O3S/c1-17(2,3)15-12-8-7-11-14(15)16-13-9-5-4-6-10-13;2-1(3,4)8(5,6)7/h4-12H,1-3H3;(H,5,6,7)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSCTXOAWWNOUFK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC=CC=C1[I+]C2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3IO3SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60447058
Record name Phenyl[2-(trimethylsilyl)phenyl]iodanium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60447058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

502.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

164594-13-2
Record name Phenyl[2-(trimethylsilyl)phenyl]iodanium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60447058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenyl[2-(trimethylsilyl)phenyl]iodonium Trifluoromethanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Iodobenzene diacetate (9.66 g, 30 mmol) was dissolved in CH2Cl2 (60 mL) with stirring and the solution chilled to 0° C. Triflic acid (5.1 mL, 58 mmol) was added dropwise to the solution and the reaction mixture was stirred for 2 h. A solution of 1,2-bis(trimethylsilyl)benzene (6.67 g, 30 mmol) in CH2Cl2 (10 mL) was added at 0° C. and the reaction was allowed to stir at room temperature for 2 h. Concentration of the reaction mixture gave crystals which were triturated in ether and collected by filtration to yield white crystals (9.82 g, 65.14%). 1H NMR (400 MHz, CDCl3) δ 8.11-7.47 (m, 9H, ArH), 0.42 (s, 9H, CH3); 13C NMR (400 MHz, CDCl3): δ 139.0, 138.4, 133.3, 133.2, 132.4, 132.3, 132.1, 109.6, 0.1.
Quantity
9.66 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
5.1 mL
Type
reactant
Reaction Step Two
Quantity
6.67 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
65.14%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenyl[2-(trimethylsilyl)phenyl]iodonium Trifluoromethanesulfonate
Reactant of Route 2
Reactant of Route 2
Phenyl[2-(trimethylsilyl)phenyl]iodonium Trifluoromethanesulfonate
Reactant of Route 3
Phenyl[2-(trimethylsilyl)phenyl]iodonium Trifluoromethanesulfonate
Reactant of Route 4
Reactant of Route 4
Phenyl[2-(trimethylsilyl)phenyl]iodonium Trifluoromethanesulfonate
Reactant of Route 5
Reactant of Route 5
Phenyl[2-(trimethylsilyl)phenyl]iodonium Trifluoromethanesulfonate
Reactant of Route 6
Phenyl[2-(trimethylsilyl)phenyl]iodonium Trifluoromethanesulfonate

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